molecular formula C11H16N2 B11807689 2-Methyl-4-(piperidin-2-yl)pyridine

2-Methyl-4-(piperidin-2-yl)pyridine

Cat. No.: B11807689
M. Wt: 176.26 g/mol
InChI Key: CBVOXNPYCRARBJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts such as palladium or nickel can be employed to optimize the reaction conditions and achieve higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-Methyl-4-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the binding affinity of the compound to its target, thereby modulating the biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(piperidin-1-yl)pyridine
  • 2-Methyl-4-(piperidin-3-yl)pyridine
  • 2-Methyl-4-(piperidin-4-yl)pyridine

Uniqueness

2-Methyl-4-(piperidin-2-yl)pyridine is unique due to the specific positioning of the piperidine moiety at the 2-position of the pyridine ring. This structural feature can significantly influence its pharmacological properties and its interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-4-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3

InChI Key

CBVOXNPYCRARBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCCN2

Origin of Product

United States

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